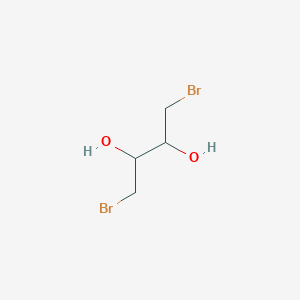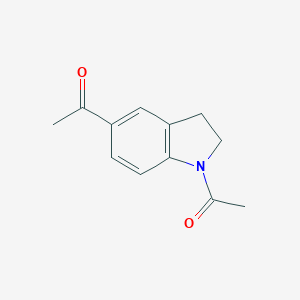
3-Chlorotetrahydrofuran
Übersicht
Beschreibung
3-Chlorotetrahydrofuran: is an organic compound with the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol . It is a chlorinated derivative of tetrahydrofuran, a five-membered ring ether. This compound is characterized by the presence of a chlorine atom at the third position of the tetrahydrofuran ring . It is a colorless to pale yellow liquid with a boiling point of approximately 151°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorotetrahydrofuran can be synthesized through various methods. One common method involves the chlorination of tetrahydrofuran. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of tetrahydrofuran with hydrochloric acid in the presence of a catalyst. This method ensures high yield and purity of the product . The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of tetrahydrofuran derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized products.
Reduction Reactions: Reduction of this compound can yield tetrahydrofuran or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Tetrahydrofuran derivatives with various functional groups.
Oxidation: Lactones or other oxidized compounds.
Reduction: Tetrahydrofuran or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chlorotetrahydrofuran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chlorotetrahydrofuran involves its interaction with various molecular targets and pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups . This reactivity makes it a valuable intermediate in organic synthesis and chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A parent compound without the chlorine atom.
2-Chlorotetrahydrofuran: A positional isomer with the chlorine atom at the second position.
3-Hydroxytetrahydrofuran: A hydroxylated derivative with a hydroxyl group at the third position.
Uniqueness of 3-Chlorotetrahydrofuran:
Eigenschaften
IUPAC Name |
3-chlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHNWFFKQCPXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335300 | |
| Record name | 3-Chlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19311-38-7 | |
| Record name | 3-Chlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 3-chlorotetrahydrofuran?
A1: this compound is a heterocyclic compound with a five-membered ring containing four carbon atoms, one oxygen atom, and a chlorine atom substituted at the 3-position. Its molecular formula is C4H7ClO.
Q2: Can you describe some common synthetic routes to obtain 2-alkoxy-3-chlorotetrahydrofurans?
A: Research has focused on the synthesis of substituted derivatives, particularly 2-alkoxy-3-chlorotetrahydrofurans. These compounds are often synthesized from readily available starting materials like furanidines. [, ]
Q3: How does the choice of solvent influence the synthesis of 2-alkoxy-3-chlorotetrahydrofurans?
A: The ratio of cis and trans isomers of 2-alkoxy-3-chlorotetrahydrofurans can be influenced by the solvent used during synthesis. This highlights the importance of solvent selection in controlling the stereochemical outcome of the reaction. []
Q4: What are some reactions that 2-alkoxy-3-chlorotetrahydrofurans can undergo?
A4: These compounds exhibit reactivity with various reagents:
- Phenyllithium: Reactions with phenyllithium can result in the opening of the tetrahydrofuran ring, offering pathways to new synthetic targets. [, ]
- Hydrogenolysis: Ethereal solutions of chloroalane can be used for the hydrogenolysis of acetals derived from this compound. []
- Nucleophilic Substitution: The chlorine atom in the 3-position can undergo nucleophilic substitution reactions, providing a way to introduce different substituents at that position. []
Q5: What is the stereochemical outcome of ring-opening reactions of 2-substituted 3-halogenotetrahydropyrans and -furans?
A: While ring-opening of cis and trans 2-substituted 3-halotetrahydropyrans generally shows high stereoselectivity towards (E)-5-substituted pent-4-enols, this selectivity is reduced when the substituent at the 2-position exhibits significant anomeric effects or lacks conformational preference. []
Q6: Can you explain the observed stereoselectivity in the ring-opening of 3-halogenotetrahydropyrans?
A: The stereoselectivity is attributed to a mechanism involving a rapidly inverting 3-carbanion intermediate. This carbanion forms quickly from both cis and trans isomers. The ring-opening, although fast, is slower than the carbanion inversion, meaning it occurs before conformational changes. As a result, the (E)/(Z) configuration of the resulting unsaturated alcohol is determined by the initial conformation of the tetrahydropyran. []
Q7: Why does the ring-opening of 2-alkyl-3-chlorotetrahydrofurans not exhibit the same stereoselectivity?
A: Unlike their tetrahydropyran counterparts, 2-alkyl-3-chlorotetrahydrofurans exist in conformational equilibria, leading to a lack of stereoselectivity in their ring-opening reactions. []
Q8: How can the ring-opening reaction be applied in synthesis?
A: This reaction is a valuable synthetic tool. For instance, it has been utilized in the synthesis of pheromones like (±)-exo- and (±)-endo-brevicomin, showcasing its applicability in constructing complex molecules. []
Q9: Has this compound been explored for its antiviral properties?
A: While this compound itself hasn't been extensively studied for antiviral activity, a derivative, 2-(this compound-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29), has shown moderate activity against human adenovirus type 5 (HAdV-5). []
Q10: What is the mechanism of action of G29 against HAdV-5?
A: G29 appears to act through multiple mechanisms. It inhibits the formation of viral inclusion bodies, reduces the production of new virus particles, and helps normalize the cell cycle in infected cells, limiting viral replication. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
